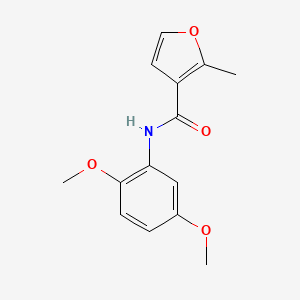![molecular formula C17H18ClNO2S B5813642 3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5813642.png)
3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide is a chemical compound that is commonly referred to as CCTEP. This compound has been the focus of scientific research due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of CCTEP is not fully understood, but it is believed to act as a modulator of the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines and to promote the production of anti-inflammatory cytokines. Additionally, CCTEP has been found to inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
CCTEP has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, CCTEP has been found to inhibit the growth and metastasis of tumors in animal models. CCTEP has also been shown to have a neuroprotective effect in animal models of neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CCTEP in lab experiments is its specificity for certain targets, such as immune cells and tumor cells. This allows researchers to study the effects of CCTEP on these cells without affecting other cells in the body. However, one limitation of using CCTEP in lab experiments is its potential toxicity. CCTEP has been found to be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CCTEP. One area of research is the development of more potent and selective CCTEP analogs. Additionally, further studies are needed to fully understand the mechanism of action of CCTEP and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of CCTEP in human clinical trials.
Conclusion:
In conclusion, CCTEP is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. While there are advantages to using CCTEP in lab experiments, its potential toxicity can be a limitation. Future research on CCTEP should focus on the development of more potent and selective analogs, as well as the safety and efficacy of CCTEP in human clinical trials.
Méthodes De Synthèse
The synthesis of CCTEP involves the reaction of 4-chlorothiophenol with 2-ethoxybenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-aminopropionitrile to yield CCTEP. This synthesis method has been optimized to produce high yields of pure CCTEP.
Applications De Recherche Scientifique
CCTEP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a treatment for various inflammatory diseases, including multiple sclerosis and rheumatoid arthritis. Additionally, CCTEP has been found to have anti-tumor activity and has been studied as a potential cancer treatment.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-2-21-16-6-4-3-5-15(16)19-17(20)11-12-22-14-9-7-13(18)8-10-14/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPQFYMXPSVGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-mesityl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5813568.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5813599.png)


![4-[(4-acetylbenzyl)oxy]benzaldehyde](/img/structure/B5813613.png)
![3-[(4-methoxybenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813621.png)
![4-ethyl-8,8-dimethyl-4,6,8,9-tetrahydro-10H-pyrano[4',3':4,5]thieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10-one](/img/structure/B5813628.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)



![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)